molecular formula C8H5BrF2N2 B1375224 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole CAS No. 1256956-70-3

5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B1375224
CAS No.: 1256956-70-3
M. Wt: 247.04 g/mol
InChI Key: DNVWMFVLIONESY-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .

Molecular Mechanism

At the molecular level, 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding often involves interactions with the active sites or allosteric sites of enzymes, resulting in changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibition of specific enzymes and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their concentrations. These interactions can have significant effects on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. For instance, this compound can be transported into cells via specific membrane transporters, where it accumulates in certain cellular compartments and exerts its effects .

Subcellular Localization

The subcellular localization of 1H-Benzimidazole, 6-bromo-2-(difluoromethyl)- is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole typically involves the bromination of 2-(difluoromethyl)-1H-1,3-benzodiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of tubular reactors for diazotization reactions, followed by bromination, is a common approach. This method not only improves the yield but also ensures the safety and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield 2-(difluoromethyl)-1H-1,3-benzodiazole derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)benzene
  • 5-Bromo-2-(trifluoromethyl)-1H-1,3-benzodiazole

Uniqueness

5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both bromine and difluoromethyl groups on the benzodiazole ring. This combination imparts distinct chemical and physical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVWMFVLIONESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256956-70-3
Record name 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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